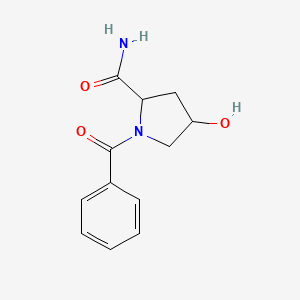

1-Benzoyl-4-hydroxypyrrolidine-2-carboxamide

Beschreibung

(2S,4R)-1-Benzoyl-4-hydroxypyrrolidine-2-carboxamide (CAS: 1955474-53-9) is a pyrrolidine-derived carboxamide with a benzoyl group at position 1 and a hydroxyl substituent at position 2. Its molecular formula is C₁₂H₁₄N₂O₃, and it has a molecular weight of 234.25 g/mol . Key functional groups include:

- Benzoyl group: Enhances lipophilicity and may influence receptor binding.

- Hydroxyl group: Contributes to hydrogen bonding and solubility.

- Carboxamide: Stabilizes the molecule through intramolecular interactions.

Safety protocols for handling this compound include avoiding heat sources (Precaution P210) and ensuring proper storage conditions .

Eigenschaften

IUPAC Name |

1-benzoyl-4-hydroxypyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c13-11(16)10-6-9(15)7-14(10)12(17)8-4-2-1-3-5-8/h1-5,9-10,15H,6-7H2,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKCILOZAVMTLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)N)C(=O)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 1-Benzoyl-4-hydroxypyrrolidin-2-carboxamid umfasst typischerweise die Reaktion von Pyrrolidinderivaten mit Benzoylchlorid unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Triethylamin durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern. Das Reaktionsgemisch wird dann durch Techniken wie Umkristallisation oder Chromatographie gereinigt, um die reine Verbindung zu erhalten.

Industrielle Produktionsverfahren: Die industrielle Produktion von 1-Benzoyl-4-hydroxypyrrolidin-2-carboxamid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Fortschrittliche Reinigungstechniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) werden eingesetzt, um sicherzustellen, dass die Verbindung die Industriestandards erfüllt.

Chemische Reaktionsanalyse

Arten von Reaktionen: 1-Benzoyl-4-hydroxypyrrolidin-2-carboxamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton- oder Aldehydderivat zu bilden.

Reduktion: Die Carbonylgruppe kann reduziert werden, um Alkoholderivate zu bilden.

Substitution: Die Benzoylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Amine oder Thiole.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Keton- oder Aldehydderivaten.

Reduktion: Bildung von Alkoholderivaten.

Substitution: Bildung von substituierten Benzoylderivaten.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzoyl-4-hydroxypyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted benzoyl derivatives.

Wissenschaftliche Forschungsanwendungen

Neurowissenschaft: Die Verbindung hat neuroprotektive Wirkungen gezeigt und wird auf ihr Potenzial zur Behandlung neurodegenerativer Erkrankungen wie Alzheimer untersucht.

Pharmakologie: Es wurde auf seine analgetischen und entzündungshemmenden Eigenschaften untersucht.

Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als therapeutisches Mittel bei verschiedenen Erkrankungen untersucht.

Industrie: Seine synthetische Natur ermöglicht die großtechnische Produktion, was es für verschiedene industrielle Anwendungen geeignet macht.

Wirkmechanismus

Der genaue Wirkmechanismus von 1-Benzoyl-4-hydroxypyrrolidin-2-carboxamid ist nicht vollständig geklärt. Es wird vermutet, dass die Verbindung durch Hemmung der Aktivität von Enzymen wie Cyclooxygenase-2 (COX-2) und Phospholipase A2 (PLA2) wirkt, die an der Entzündungsreaktion beteiligt sind. Darüber hinaus kann es die Aktivität von Neurotransmittern wie Dopamin und Serotonin modulieren, was zu seinen neuroprotektiven und analgetischen Wirkungen beiträgt.

Ähnliche Verbindungen:

- 1-Benzoyl-4-hydroxy-2-pyrrolidinon

- 1-Benzoyl-4-hydroxy-2-pyrrolidincarbonsäure

- 1-Benzoyl-4-hydroxy-2-pyrrolidincarboxylat

Einzigartigkeit: 1-Benzoyl-4-hydroxypyrrolidin-2-carboxamid zeichnet sich durch seine spezifischen neuroprotektiven und entzündungshemmenden Eigenschaften aus. Seine Fähigkeit, die Neurotransmitteraktivität zu modulieren und wichtige Enzyme, die an Entzündungen beteiligt sind, zu hemmen, macht es zu einer einzigartigen Verbindung mit potentiellen therapeutischen Anwendungen.

Wirkmechanismus

The exact mechanism of action of 1-Benzoyl-4-hydroxypyrrolidine-2-carboxamide is not fully understood. it is suggested that the compound may act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the inflammatory response. Additionally, it may modulate the activity of neurotransmitters such as dopamine and serotonin, contributing to its neuroprotective and analgesic effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below highlights key differences between the target compound and its analogs:

Physicochemical Properties

- Solubility : The hydrochloride salt in improves aqueous solubility compared to the neutral target compound.

- Stereochemical Impact : The (2S,4R) configuration in the target and Example 30 may confer selectivity in biological systems, whereas racemic mixtures (e.g., ) lack this precision .

- Thermal Stability : The target compound requires precautions against heat , while brominated analogs () may pose additional hazards due to halogen reactivity.

Biologische Aktivität

1-Benzoyl-4-hydroxypyrrolidine-2-carboxamide, also referred to as (2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxamide, is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring fused with a benzoyl group and a hydroxyl functional group. Its molecular formula is CHNO, with a molecular weight of approximately 234.25 g/mol. The specific stereochemistry (2S,4R) is crucial for its biological interactions and efficacy.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The compound's hydroxyl and benzoyl groups facilitate hydrogen bonding and other interactions with amino acid residues in target proteins, influencing their functions. Initial findings suggest that it may interact with pain receptors and inflammatory pathways, indicating potential applications in treating inflammatory diseases.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways. This activity positions it as a candidate for developing new anti-inflammatory drugs.

2. Analgesic Properties

The compound has also been evaluated for its analgesic effects. Studies utilizing animal models have demonstrated that it can reduce pain responses, suggesting its potential utility in pain management therapies. The exact mechanisms by which it exerts these effects are still under investigation but may involve modulation of nociceptive signaling pathways.

3. Antimicrobial Activity

Preliminary studies have explored the antimicrobial properties of this compound against various microbial strains. While results are promising, further research is required to establish its efficacy and safety profile in clinical settings .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Chiral Synthesis : Utilizing chiral building blocks such as (2S,4R)-4-hydroxyproline.

- Functional Group Modifications : Employing oxidation and reduction reactions to modify the hydroxyl and carbonyl groups.

- Substitution Reactions : Introducing different functional groups through nucleophilic substitution methods.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Objective | Findings |

|---|---|---|

| Kumar et al., 2018 | Evaluate anti-inflammatory activity | Showed significant inhibition of pro-inflammatory cytokine production in vitro. |

| Doma et al., 2019 | Assess analgesic effects | Reduced pain responses in animal models compared to control groups. |

| Venkatesh et al., 2020 | Investigate antimicrobial properties | Demonstrated activity against specific bacterial strains, though further validation needed. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.